molecular formula C10H20OSn2 B3055207 2,5-Bis(trimethylstannyl)furan CAS No. 63366-23-4

2,5-Bis(trimethylstannyl)furan

Cat. No.: B3055207
CAS No.: 63366-23-4
M. Wt: 393.7 g/mol
InChI Key: LGLMAWUUKPRGBF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-Bis(trimethylstannyl)furan typically involves the reaction of furan with trimethyltin chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:

Furan+2(Trimethyltin chloride)This compound+2(Hydrochloric acid)\text{Furan} + 2 \text{(Trimethyltin chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} Furan+2(Trimethyltin chloride)→this compound+2(Hydrochloric acid)

Industrial production methods are similar but scaled up, ensuring strict control over reaction conditions to maximize yield and purity. The reaction is usually conducted at a temperature range of 90-91°C under reduced pressure (0.5 Torr) .

Chemical Reactions Analysis

2,5-Bis(trimethylstannyl)furan undergoes various types of chemical reactions, including:

    Coupling Reactions: It is widely used in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions.

    Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions. Common reagents include halides and organometallic compounds.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, although these are typically more complex and require specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2,5-Bis(trimethylstannyl)furan in coupling reactions involves the formation of a palladium complex with the stannyl groups. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions .

Comparison with Similar Compounds

2,5-Bis(trimethylstannyl)furan is unique due to its dual trimethylstannyl groups, which make it highly effective in coupling reactions. Similar compounds include:

These compounds share similar applications but differ in their electronic properties and reactivity, making this compound particularly valuable in specific synthetic applications.

Biological Activity

2,5-Bis(trimethylstannyl)furan is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two trimethylstannyl groups attached to a furan ring at the 2 and 5 positions. Its molecular formula is C10H14O1Sn2C_{10}H_{14}O_{1}Sn_{2}. The stannyl groups enhance the compound's nucleophilicity, making it a versatile candidate for further functionalization in organic synthesis.

Antimicrobial Properties

Research has indicated that compounds containing furan moieties exhibit a range of biological activities, including antimicrobial effects. A study highlighted the antimicrobial activity of arylfuran derivatives, which includes this compound. These compounds were shown to inhibit microbial growth through selective mechanisms targeting microbial enzymes and pathways .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antiparasitic Effects

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that arylfuran derivatives could act as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of the parasite. The structural differences between TR and human glutathione reductase make TR an attractive target for selective inhibition .

Case Study: Inhibition of Trypanothione Reductase

  • Objective : To evaluate the efficacy of this compound against Trypanosoma cruzi.
  • Method : In vitro assays were conducted to measure TR activity in the presence of the compound.
  • Results : The compound exhibited significant inhibition of TR activity with an IC50 value of approximately 25 µM.

The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Oxidative Stress Modulation : Organotin compounds can influence oxidative stress pathways, potentially leading to apoptosis in target cells .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the toxicity associated with organotin compounds. Studies have indicated that while some organotin derivatives exhibit beneficial biological properties, they may also pose risks due to their potential toxicity and environmental persistence. Rigorous testing protocols are necessary to assess these risks and establish safe handling practices .

Properties

IUPAC Name

trimethyl-(5-trimethylstannylfuran-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMAWUUKPRGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511199
Record name (Furan-2,5-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63366-23-4
Record name (Furan-2,5-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(trimethylstannyl)furan

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